![molecular formula C7H8BrNO2S B1343891 (2-Bromophenyl)methanesulfonamide CAS No. 113283-03-7](/img/structure/B1343891.png)
(2-Bromophenyl)methanesulfonamide
Overview
Description
“(2-Bromophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 116547-91-2 . It has a molecular weight of 250.12 and its IUPAC name is N-(2-bromophenyl)methanesulfonamide .
Synthesis Analysis
The synthesis of “(2-Bromophenyl)methanesulfonamide” and its derivatives has been explored in various studies . For instance, one study demonstrated the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene to produce a new representative of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines .Molecular Structure Analysis
The molecular structure of “(2-Bromophenyl)methanesulfonamide” consists of hydroxyl groups and bromine atoms bonded to a benzene ring . The InChI code for this compound is 1S/C7H8BrNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “(2-Bromophenyl)methanesulfonamide” have been studied in the context of Pd-Catalyzed Intermolecular Carboetherification and Carboamination of 2,3-Dihydrofuran .Physical And Chemical Properties Analysis
“(2-Bromophenyl)methanesulfonamide” is a solid substance with a melting point between 74-77°C . Its molecular weight is 250.12 .Scientific Research Applications
Chemical Properties and Storage
“(2-Bromophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 116547-91-2. It has a molecular weight of 250.12 and a melting point between 74-77°C . This compound is usually stored at room temperature and is available in powder form .
Use in Electrophilic Aromatic Substitution
The aromatic methanesulfonamide group, such as in “(2-Bromophenyl)methanesulfonamide”, is an ortho/para directing group for electrophilic aromatic substitution . This property makes it useful in various chemical reactions involving aromatic compounds .
Nitration and Bromination
“(2-Bromophenyl)methanesulfonamide” can be used in nitration and bromination reactions . The orientation of the products of nitrosation:nitration and bromination of the methanesulfonamides have been established by 1H NMR nuclear Overhauser experiments .
Preparation of Methanesulfonamides
Methanesulfonamides can be prepared by treating dimethylaniline with methanesulfonyl chloride in pyridine . The orientation of substitution was established using nuclear Overhauser effect (nOe) enhancements based on irradiation of the sulfonamide NH and the aromatic methyl group signals in the 1H NMR spectrum .
Use in the Synthesis of Polyhalogenated Aldehyde Imines
The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene can give a new representative of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines .
Mechanism of Action
Target of Action
It is known that methanesulfonamide derivatives are widely used as reagents in the synthesis of medicinally important compounds .
Mode of Action
Methanesulfonamide is used in the synthesis of important organic reagents such as n-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate . It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .
Biochemical Pathways
It is known that small-molecule intermediates of metabolic pathways can act as intra- and extracellular signals that influence the outcome of an immune response .
Result of Action
It is known that methanesulfonamide is used in the synthesis of medicinally important compounds .
Safety and Hazards
The safety data sheet for a similar compound, N-(4-Bromophenyl)methanesulfonamide, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
properties
IUPAC Name |
(2-bromophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHYLTHDHSCAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622841 | |
Record name | 1-(2-Bromophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)methanesulfonamide | |
CAS RN |
113283-03-7 | |
Record name | 1-(2-Bromophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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